5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate
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Overview
Description
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with an acetate group and a 3-methylbut-2-en-1-yl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate typically involves multiple steps. One common method includes the extraction of natural products followed by chemical modifications. For instance, the leaves of Melicope moluccana can be extracted with methanol, and the resulting extract can be partitioned with n-hexane. The methanol extract is then adjusted to pH 3-4 with sulfuric acid and partitioned with ethyl acetate to separate non-alkaloid compounds. The acid extracts are basified with ammonia solution and partitioned with ethyl acetate to yield the crude alkaloid, which is further purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar extraction and purification techniques on a larger scale. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of flavonoids.
Biology: It exhibits biological activities such as antioxidant, anticancer, and anti-inflammatory effects.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory and cancer pathways, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and antioxidant activities.
Luteolin: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other flavonoids .
Properties
CAS No. |
59036-51-0 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
[5-(3-methylbut-2-enoxy)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C16H16O5/c1-10(2)6-7-19-14-8-12(20-11(3)17)9-15-13(14)4-5-16(18)21-15/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
LTBISKBTOHKHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C)C |
Origin of Product |
United States |
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